molecular formula C7H14N2O2 B11714716 (Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide

(Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide

Cat. No.: B11714716
M. Wt: 158.20 g/mol
InChI Key: RLJXWHKBWUYUPN-UHFFFAOYSA-N
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Description

(Z)-2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide is a synthetic organic compound characterized by its unique structure, which includes an oxetane ring and a hydroxyethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide typically involves the formation of the oxetane ring followed by the introduction of the hydroxyethanimidamide group. One common synthetic route includes the reaction of 3-ethyloxetan-3-ylmethanol with appropriate reagents to form the oxetane ring. Subsequent reactions introduce the hydroxyethanimidamide group under controlled conditions .

Industrial Production Methods

Industrial production of (Z)-2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction could produce hydroxyethanimidamide derivatives .

Scientific Research Applications

(Z)-2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    (3-Ethyloxetan-3-yl)methyl methacrylate: Shares the oxetane ring structure but differs in functional groups.

    1-(3-Ethyloxetan-3-yl)ethanone: Another oxetane derivative with distinct chemical properties.

Uniqueness

(Z)-2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide stands out due to its unique combination of the oxetane ring and hydroxyethanimidamide group, which imparts specific chemical reactivity and potential biological activities not observed in similar compounds .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9)

InChI Key

RLJXWHKBWUYUPN-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)CC(=NO)N

Origin of Product

United States

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